2,6-Dichloro-5-nitro-1H-benzoimidazole
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Overview
Description
2,6-Dichloro-5-nitro-1H-benzimidazole is a heterocyclic aromatic organic compound characterized by the presence of two chlorine atoms, one nitro group, and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-5-nitro-1H-benzimidazole typically involves the nitration of 2,6-dichlorobenzimidazole. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: On an industrial scale, the compound is synthesized through a multi-step process that includes the initial formation of benzimidazole followed by chlorination and nitration steps. The process requires precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2,6-dichloro-5-amino-1H-benzimidazole.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
2,6-Dichloro-5-nitro-1H-benzimidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors.
Medicine: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,6-dichloro-5-nitro-1H-benzimidazole exerts its effects involves interaction with molecular targets and pathways. The nitro group is believed to play a key role in its biological activity, potentially through the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
2-Chloro-5-nitro-1H-benzimidazole
2,6-Dichloro-1H-benzimidazole
5-Nitro-1H-benzimidazole
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Properties
Molecular Formula |
C7H3Cl2N3O2 |
---|---|
Molecular Weight |
232.02 g/mol |
IUPAC Name |
2,5-dichloro-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-3-1-4-5(11-7(9)10-4)2-6(3)12(13)14/h1-2H,(H,10,11) |
InChI Key |
QSETWRXZBYGTKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=C(N2)Cl |
Origin of Product |
United States |
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